molecular formula C13H6ClN5O2 B12933999 3-((3-Chloro-5,6-dicyanopyrazin-2-yl)amino)benzoic acid CAS No. 139964-69-5

3-((3-Chloro-5,6-dicyanopyrazin-2-yl)amino)benzoic acid

Katalognummer: B12933999
CAS-Nummer: 139964-69-5
Molekulargewicht: 299.67 g/mol
InChI-Schlüssel: YDTUHNMCBDZHKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((3-Chloro-5,6-dicyanopyrazin-2-yl)amino)benzoic acid is a chemical compound with the molecular formula C13H6ClN5O2 It is known for its unique structure, which includes a pyrazine ring substituted with chloro and dicyano groups, and an amino benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chloro-5,6-dicyanopyrazin-2-yl)amino)benzoic acid typically involves the reaction of 3-chloro-5,6-dicyanopyrazine with 3-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-((3-Chloro-5,6-dicyanopyrazin-2-yl)amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-((3-Chloro-5,6-dicyanopyrazin-2-yl)amino)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-((3-Chloro-5,6-dicyanopyrazin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((3-Chloro-5,6-dicyanopyrazin-2-yl)amino)benzoic acid is unique due to its specific substitution pattern on the pyrazine ring and the presence of both chloro and dicyano groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

139964-69-5

Molekularformel

C13H6ClN5O2

Molekulargewicht

299.67 g/mol

IUPAC-Name

3-[(3-chloro-5,6-dicyanopyrazin-2-yl)amino]benzoic acid

InChI

InChI=1S/C13H6ClN5O2/c14-11-12(19-10(6-16)9(5-15)18-11)17-8-3-1-2-7(4-8)13(20)21/h1-4H,(H,17,19)(H,20,21)

InChI-Schlüssel

YDTUHNMCBDZHKW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)NC2=NC(=C(N=C2Cl)C#N)C#N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.